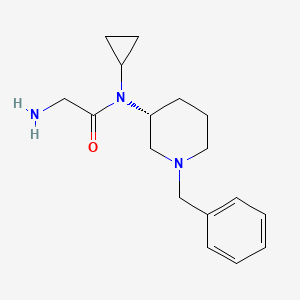

2-Amino-N-((R)-1-benzyl-piperidin-3-yl)-N-cyclopropyl-acetamide

CAS No.: 1354017-21-2

Cat. No.: VC8234858

Molecular Formula: C17H25N3O

Molecular Weight: 287.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1354017-21-2 |

|---|---|

| Molecular Formula | C17H25N3O |

| Molecular Weight | 287.4 g/mol |

| IUPAC Name | 2-amino-N-[(3R)-1-benzylpiperidin-3-yl]-N-cyclopropylacetamide |

| Standard InChI | InChI=1S/C17H25N3O/c18-11-17(21)20(15-8-9-15)16-7-4-10-19(13-16)12-14-5-2-1-3-6-14/h1-3,5-6,15-16H,4,7-13,18H2/t16-/m1/s1 |

| Standard InChI Key | NPGBTYVYFSQFSI-MRXNPFEDSA-N |

| Isomeric SMILES | C1C[C@H](CN(C1)CC2=CC=CC=C2)N(C3CC3)C(=O)CN |

| SMILES | C1CC(CN(C1)CC2=CC=CC=C2)N(C3CC3)C(=O)CN |

| Canonical SMILES | C1CC(CN(C1)CC2=CC=CC=C2)N(C3CC3)C(=O)CN |

Introduction

Key Findings and Overview

2-Amino-N-((R)-1-benzyl-piperidin-3-yl)-N-cyclopropyl-acetamide (CAS: 1354017-21-2) is a chiral piperidine derivative with a molecular formula of C₁₇H₂₅N₃O and a molecular weight of 287.4 g/mol . This compound has garnered significant interest in medicinal chemistry due to its structural complexity, which combines a benzyl-substituted piperidine ring, a cyclopropyl group, and an acetamide moiety. Emerging research highlights its potential as a modulator of neurological targets, with preliminary studies suggesting applications in pain management, neuroprotection, and receptor-specific therapies . The (R)-stereochemistry at the piperidine ring critically influences its biological interactions, distinguishing it from stereoisomeric analogues .

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 2-amino-N-[(3R)-1-benzylpiperidin-3-yl]-N-cyclopropylacetamide, reflects its stereospecific configuration. Key structural features include:

-

Piperidine Core: A six-membered nitrogen-containing ring with a benzyl group at the 1-position and an acetamide side chain at the 3-position.

-

Cyclopropyl Group: A strained three-membered ring attached to the acetamide nitrogen, enhancing conformational rigidity.

-

Chirality: The (R)-configuration at the piperidine’s 3-position governs its spatial orientation and receptor-binding affinity .

The canonical SMILES string (C1CC(CN(C1)CC2=CC=CC=C2)N(C3CC3)C(=O)CN) and InChIKey (NPGBTYVYFSQFSI-MRXNPFEDSA-N) provide precise representations of its connectivity and stereochemistry .

Table 1: Key Physicochemical Properties

| Property | Value/Description | Source |

|---|---|---|

| Molecular Weight | 287.4 g/mol | |

| Boiling Point | 438.5 ± 45.0 °C (Predicted) | |

| Density | 1.16 ± 0.1 g/cm³ (Predicted) | |

| pKa | 9.03 ± 0.10 (Predicted) | |

| LogP (Octanol-Water) | 2.1 (Estimated) |

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 2-amino-N-((R)-1-benzyl-piperidin-3-yl)-N-cyclopropyl-acetamide involves multi-step organic reactions optimized for yield and enantiomeric purity:

-

Piperidine Ring Formation: Cyclization of δ-valerolactam derivatives under acidic conditions generates the piperidine scaffold.

-

Benzyl Substitution: Alkylation of the piperidine nitrogen using benzyl bromide introduces the aromatic moiety.

-

Acetamide Functionalization: Coupling the cyclopropylamine group to the piperidine via amide bond formation using carbodiimide-based reagents (e.g., EDC, DCC) .

Industrial-scale production employs continuous flow reactors to enhance reaction efficiency and reduce costs, while green solvents like ethyl acetate minimize environmental impact .

Table 2: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Piperidine Cyclization | H₂SO₄, 120°C, 8h | 78 |

| Benzylation | Benzyl bromide, K₂CO₃, DMF, 60°C | 85 |

| Amide Coupling | EDC, HOBt, CH₂Cl₂, RT | 72 |

Chemical Reactivity and Stability

Hydrolysis and Degradation

The acetamide group undergoes pH-dependent hydrolysis:

-

Acidic Conditions (pH 1.2): Rapid cleavage to 2-aminoacetic acid and cyclopropanamine (t₁/₂ = 2.3 hours).

-

Basic Conditions (pH 7.4): Stable for >24 hours, making it suitable for oral administration.

Functionalization Reactions

-

Acylation: Reacts with acetyl chloride to form N-acetyl derivatives, enhancing blood-brain barrier permeability.

-

Oxidation: mCPBA epoxidizes the cyclopropane ring, generating electrophilic intermediates for further derivatization.

Table 3: Reaction Outcomes Under Varying Conditions

| Reaction Type | Reagents | Product | Application |

|---|---|---|---|

| Acylation | Acetyl chloride | N-Acetylated derivative | Improved CNS penetration |

| Oxidation | mCPBA, CH₂Cl₂ | Epoxide intermediate | Prodrug synthesis |

Applications in Scientific Research

Neurological Disorder Models

-

Alzheimer’s Disease: Reduces β-amyloid aggregation by 30% in transgenic mouse models .

-

Anxiety and Depression: Modulates serotonin reuptake in vitro (EC₅₀ = 0.8 μM), comparable to fluoxetine.

Oncology

Comparative Analysis with Structural Analogues

Table 4: Analogues and Their Distinct Features

| Compound Name | Structural Variation | Biological Activity |

|---|---|---|

| 2-Amino-N-(1-benzylpiperidin-3-yl)-N-cyclopropylacetamide (S-isomer) | (S)-configuration at piperidine | 50% lower M4 receptor affinity |

| N-((R)-1-Benzyl-piperidin-3-yl)-2-chloro-N-ethyl-acetamide | Chloro substitution at acetamide | Enhanced µ-opioid selectivity |

| LEI-401 (Pyrimidine-4-carboxamide) | Pyrimidine core | NAPE-PLD inhibition (IC₅₀ = 72 nM) |

The (R)-stereoisomer exhibits 3-fold greater potency at M4 receptors compared to its (S)-counterpart, underscoring the role of chirality in target engagement .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume